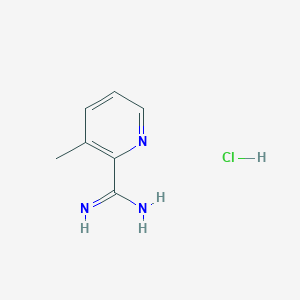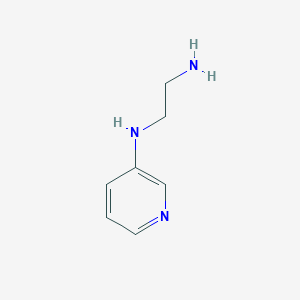
N-pyridin-3-ylethane-1,2-diamine
概要
説明
N-pyridin-3-ylethane-1,2-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The pyridine ring can participate in various interactions due to its electron-rich nature, such as C–H⋯N pyridine interactions, C–H⋯π, and π⋯π contacts, which are crucial for the crystal packing of these compounds .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various methods. For instance, a modified Chichibabin reaction was used to synthesize a novel pyridine-containing aromatic diamine monomer, which was then employed to synthesize a series of pyridine-containing polyimides . Another example is the synthesis of N-(2-Pyridylmethyl)pyridine-2-methylketimine (L1), which was then converted to 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) through a Cu(NO3)2.3H2O-mediated reaction involving a C-C bond-forming step . These methods demonstrate the versatility of synthetic approaches for pyridine derivatives.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are often confirmed by spectroscopic methods and single-crystal X-ray diffraction analysis. For example, the crystal structures of zinc(II) and mercury(II) complexes of N-(pyridin-2-ylmethylene)benzene-1,4-diamine were determined, revealing stabilization by N–H⋯Cl hydrogen bonds and aromatic π–π stacking interactions . Similarly, the crystal structure of a cadmium(II) complex of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine showed a distorted octahedral geometry with several hydrogen bonds .
Chemical Reactions Analysis
Pyridine derivatives can form complexes with various metals, leading to different coordination geometries and properties. For instance, dinuclear cadmium(II) complexes derived from N-isopropyl-N'-(1-pyridin-2-ylethylidene)ethane-1,2-diamine exhibited distorted octahedral coordination and were linked through intermolecular hydrogen bonds to form infinite 1D chains . Zinc and copper complexes derived from a similar Schiff base showed different coordination geometries and were studied for their antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the pyridine-containing polyimides synthesized from the novel diamine monomer exhibited good thermal stability, optical transparency, and mechanical properties, along with low water uptake . The fluorescence properties of cadmium(II) complexes were also investigated, indicating potential applications in materials science .
科学的研究の応用
Antimicrobial Activity
N-pyridin-3-ylethane-1,2-diamine, when used in Schiff base zinc complexes, shows significant antimicrobial activity. Studies have demonstrated its effectiveness against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Xue, Zhao, Han, & Feng, 2011). Similar results have been observed in copper complexes derived from N-isopropyl-N′-(1-pyridin-2-ylethylidene)ethane-1,2-diamine (Hu, Xue, Zhao, & Han, 2012).
Sensor Applications
Copper(II) complexes with N-donor ligands, including variants of N-pyridin-3-ylethane-1,2-diamine, have been used to develop sensors for nitric oxide. These sensors operate by detecting the reduction of Cu(II) to Cu(I) in the presence of nitric oxide (Kumar, Kalita, & Mondal, 2013).
Coordination Chemistry
This compound has been instrumental in advancing coordination chemistry, particularly in the synthesis and characterization of metal complexes. Its versatility allows it to form complexes with various metals, exhibiting distinct geometric structures and coordination modes, as seen in zinc and copper complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
特性
IUPAC Name |
N'-pyridin-3-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHSIHGLIRODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564521 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylethane-1,2-diamine | |
CAS RN |
62491-92-3 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


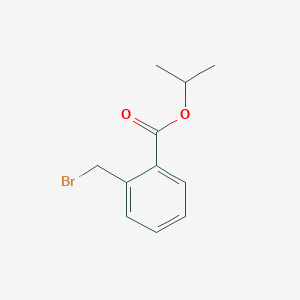
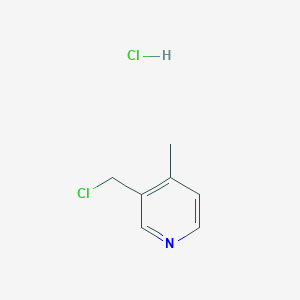
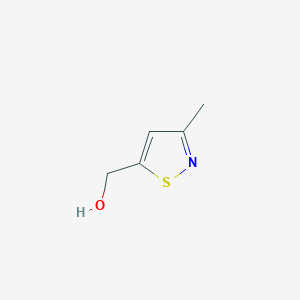

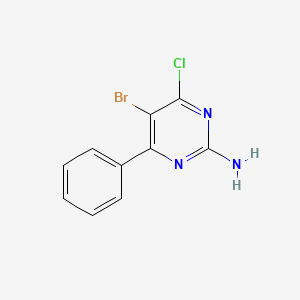
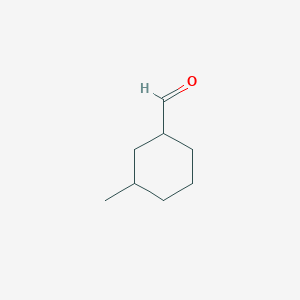
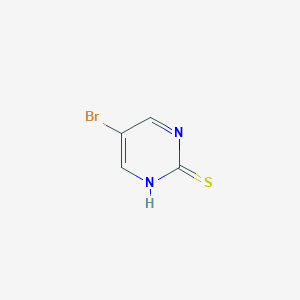
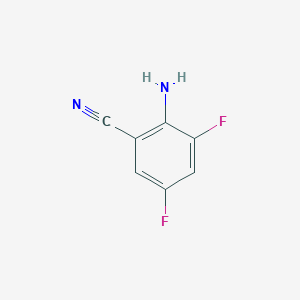

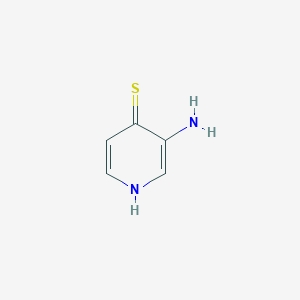

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)

